4-[(E)-3-(2-naphthyl)-3-oxo-1-propenyl]phenyl 2-furoate
Description
Properties
IUPAC Name |
[4-[(E)-3-naphthalen-2-yl-3-oxoprop-1-enyl]phenyl] furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16O4/c25-22(20-11-10-18-4-1-2-5-19(18)16-20)14-9-17-7-12-21(13-8-17)28-24(26)23-6-3-15-27-23/h1-16H/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCHIMMNWFTCMX-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)C=CC3=CC=C(C=C3)OC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)/C=C/C3=CC=C(C=C3)OC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-3-(2-naphthyl)-3-oxo-1-propenyl]phenyl 2-furoate typically involves the condensation of 2-naphthaldehyde with 4-hydroxybenzaldehyde in the presence of a base to form the intermediate chalcone. This intermediate is then esterified with furoic acid under acidic conditions to yield the final product. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Acid: Sulfuric acid or hydrochloric acid
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-3-(2-naphthyl)-3-oxo-1-propenyl]phenyl 2-furoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogens (Br2, Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Halogenated aromatic compounds
Scientific Research Applications
4-[(E)-3-(2-naphthyl)-3-oxo-1-propenyl]phenyl 2-furoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 4-[(E)-3-(2-naphthyl)-3-oxo-1-propenyl]phenyl 2-furoate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The compound shares functional groups with several pharmacologically relevant molecules. Key comparisons include:
2.1 Diloxanide Furoate
- Structure : 4-(N-Methyl-2,2-dichloroacetamido)phenyl 2-furoate .
- Comparison: Substituent Differences: Diloxanide features a dichloroacetamido group instead of the naphthyl-propenyl system. Physicochemical Properties: The dichloroacetamido group increases polarity and hydrogen-bonding capacity compared to the hydrophobic naphthyl group, likely reducing logP (lipophilicity) in Diloxanide. Bioactivity: Diloxanide is an antiparasitic agent targeting intestinal amoebiasis, whereas the naphthyl-propenyl moiety in the target compound may favor different biological targets, such as kinases or GPCRs, due to its bulky aromatic system .
2.2 Furan-Pyrrole Heterocyclic Compound ()
- Structure: A complex furan-pyrrole derivative with multiple conjugated systems: 2-[(2E)-5-(furan-2-yl)-4-[(1E)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-2-(furan-2-ylmethylidene)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]propanoic acid .
- In contrast, the target compound’s single naphthyl and furoate groups offer simpler π-stacking interactions. Solubility: The carboxylic acid group in the heterocyclic compound improves water solubility, whereas the target compound’s ester and naphthyl groups may limit aqueous solubility. Applications: The heterocyclic compound’s conjugated system suits optoelectronic materials, while the target compound’s enone-naphthyl system could serve as a photoactive or bioactive scaffold .
Data Table: Key Properties
Research Findings
- Stability: The enone system in the target compound may undergo Michael addition reactions, whereas Diloxanide’s dichloroacetamido group is prone to hydrolysis .
- Pharmacokinetics : The naphthyl group likely enhances membrane permeability compared to Diloxanide’s polar substituents, but may reduce metabolic clearance rates.
- Synthetic Complexity : The heterocyclic compound () requires multi-step synthesis due to its fused rings, while the target compound can be synthesized via straightforward esterification and Claisen-Schmidt condensation .
Notes
- Contradictions : highlights dichloroacetamido groups in pharmaceuticals, but the target compound’s naphthyl group suggests divergent therapeutic pathways.
- Limitations : Specific experimental data (e.g., melting points, IC50 values) are unavailable in the provided evidence; comparisons rely on structural inference.
This analysis underscores the importance of substituent-driven design in tuning physicochemical and biological properties. Further studies on synthesis, stability, and bioactivity are warranted to validate these hypotheses.
Biological Activity
4-[(E)-3-(2-naphthyl)-3-oxo-1-propenyl]phenyl 2-furoate is an organic compound with significant potential in various biological applications. Its unique structure, characterized by a naphthyl moiety and a furoate ester, suggests diverse interactions with biological systems. This article explores its synthesis, biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C24H16O4
- Molecular Weight : 368.38 g/mol
- CAS Number : 331460-48-1
Synthesis
The synthesis of this compound typically involves a multi-step process:
- Formation of Intermediate : The reaction between 2-naphthaldehyde and 4-hydroxybenzaldehyde in the presence of a base (e.g., sodium hydroxide) forms an intermediate chalcone.
- Esterification : The intermediate is then esterified with furoic acid under acidic conditions to yield the final product.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
Anticancer Properties
Studies have shown that derivatives of compounds similar to this compound possess anticancer properties. For instance, some derivatives have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells) .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit key enzymes involved in various biochemical pathways:
- Cholinesterases : It has shown moderate inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values ranging from 10.4 to 24.3 µM .
- Cyclooxygenase and Lipoxygenase : The compound has also been evaluated for its inhibitory action against cyclooxygenase-2 (COX-2) and lipoxygenases (LOX), which are crucial in inflammatory processes .
The biological effects of this compound are likely mediated through:
- Enzyme Binding : The compound's structural features enable it to fit into the active sites of enzymes, inhibiting their activity or altering their function.
- Molecular Interactions : Studies suggest that hydrogen bonding and hydrophobic interactions play a role in the binding affinity to target proteins .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- A study on furochromone derivatives showed that modifications in substituents significantly affected their inhibitory activity against AChE and COX enzymes, indicating structure-activity relationships .
| Compound | AChE IC50 (µM) | BChE IC50 (µM) | COX-2 Inhibition |
|---|---|---|---|
| Compound A | 10.4 | 7.7 | Moderate |
| Compound B | 15.6 | 30.1 | Low |
| Compound C | 24.3 | 15.6 | High |
Q & A
Q. What are the key synthetic pathways for 4-[(E)-3-(2-naphthyl)-3-oxo-1-propenyl]phenyl 2-furoate, and how are reaction conditions optimized?
The synthesis typically involves a multi-step approach:
- Esterification : Coupling 2-furoic acid with a phenolic intermediate via Steglich esterification (DCC/DMAP catalysis) or Mitsunobu reaction (triphenylphosphine/DIAD) to form the 2-furoate ester moiety .
- Cross-coupling : Introducing the (E)-3-(2-naphthyl)-3-oxo-1-propenyl group via Heck or Horner-Wadsworth-Emmons reactions, ensuring stereochemical control of the α,β-unsaturated ketone .
Q. Optimization Factors :
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Catalysts | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|---|
| Esterification | DCC/DMAP | CH₂Cl₂ | 25 | 75–85 |
| Cross-coupling | Pd(OAc)₂, PPh₃ | DMF | 100 | 60–70 |
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
- NMR Spectroscopy :
- IR Spectroscopy : Stretching vibrations for ester C=O (~1720 cm⁻¹) and conjugated ketone (~1680 cm⁻¹) .
- HPLC-MS : Reverse-phase C18 columns (ACN/H₂O gradient) with ESI-MS for purity assessment (expected [M+H]⁺ ~429 m/z) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?
Q. Table 2: Calculated HOMO-LUMO Energies
| Method | HOMO (eV) | LUMO (eV) | Gap (eV) |
|---|---|---|---|
| B3LYP/6-31G(d) | -5.8 | -1.9 | 3.9 |
Q. How are crystallographic data contradictions resolved for α,β-unsaturated ketone derivatives?
- Single-Crystal X-ray Diffraction (SCXRD) :
- Twinned Data : Apply SHELXD for structure solution in cases of pseudo-merohedral twinning .
Example : A 2021 study resolved torsional disorder in the propenyl chain by refining anisotropic displacement parameters and applying restraints to C-C bond lengths .
Q. What strategies mitigate challenges in studying structure-activity relationships (SAR) for this compound?
- Derivatization : Synthesize analogs with modified naphthyl (e.g., halogenated) or furoate (e.g., methyl ester) groups to assess bioactivity changes .
- In Silico Docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., cytochrome P450 enzymes) .
- Data Normalization : Control for batch effects in biological assays (e.g., cytotoxicity) using reference compounds like doxorubicin .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
